Cas no 54197-66-9 (6-Hydroxy-3,4-dihydro-1H-quinoline-2-one)

54197-66-9 structure
Nom du produit:6-Hydroxy-3,4-dihydro-1H-quinoline-2-one
Numéro CAS:54197-66-9
Le MF:C9H9NO2
Mégawatts:163.173262357712
MDL:MFCD02179410
CID:56550
PubChem ID:2774040
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
- 6-HYDROXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE (6-HQ)
- Intermediate of Cilostazol
- 6-Hydroxyl-3.4-dihydro-2-(1H)-quinolinone
- 6-Hydroxy-2(1H)-3,4-Dihydroquinolinone
- Disulfide, bis(phenylmethyl)
- α-(Benzyldithio)toluene
- Benzyl bisulfide
- BDS
- Di(Phenylmethyl) disulfide
- Dibenzyl disulfide
- 1,4-Diphenyl-2,3-dithiabutane
- Dibenzyldisulfid
- Disulfide, dibenzyl
- Dibenzyl disulphide
- [(Benzyldisulfanyl)methyl]benzene
- 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone
- 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 6-Hydroxy-3,4-dihydro-1Hquinolin-2-one
- 6-Hydroxy-3,4-dihydro-1H-quinoline-2-one
- 6-hydroxy-3,4-dihydroquinazolone
- 4-tetrahydroquinoline
- 6-hydroxy-1,2,3,4-tetrahydro-2-quinolinone
- 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
- 6-Hydroxy-2-oxo-1
- 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
- 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 6-HYDROXY-3,4-DIHYDROCARBSTYRIL
- 6-hydroxy-3,4-dihydroquinolinone
- 6-HYDROXY-3,4-DIHYDROQUINOLONE
- The inter
- 3,4-Dihydro-6-hydroxycarbostyril-2(1H)quinolinone
- 6-Hydroxy-3,4-dihydro-2-quinolinone
- 6-hydroxy-3,4-dihydrocarbostyril
- 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-
- 2C5NDT39OC
- 6-Hydroxyl-3.4-dihydrocarbostyril
- 6-hydroxy-1,3,4-trihydroquinolin-2
- AM20061119
- 6-hydroxy-3, 4-dihydro-carbostyril
- Q27254550
- EC 611-111-4
- BCP22789
- 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone
- FS-1287
- 6-hydroxy-3,4dihydroquinolin-2(1H)-one
- BP-10200
- AKOS008090878
- 34-Dihydro-6-hydroxy-2(1H)-quinolinone
- HOSGXJWQVBHGLT-UHFFFAOYSA-N
- 6-hydroxy-3,4-dihydroquinolin-2(1H)-one;3,4-Dihydro-6-hydroxycarbostyril-2(1H)quinolinone; 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 54197-66-9
- D3448
- J-518785
- MFCD02179410
- SY002022
- 2-Oxo-1,2,3,4-tetrahydroquinolin-6-ol
- CHEMBL2430710
- DTXSID60202548
- UNII-2C5NDT39OC
- BCP9000194
- Z234893935
- AC-498
- 6-hydroxy-3,4-dihydro-(1H)-quinoline-2-one
- 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 97%
- 6-hydroxy-3,4-dihydro-carbostyril
- BDBM50493468
- NS00004434
- FT-0640226
- CS-W002905
- 3,4-Dihydro-6-hydroxy-carbostyril;
- A7880
- SCHEMBL426336
- 3,4-Dihydro-6-hydroxyquinolin-2(1H)-one
- 3,4-Dihydro-6-hydroxycarbostyril
- EN300-27032
- DB-002613
- DB-296536
- 6-hydroxy-2-oxo-1,2,3,4-tetrahydro quinoline
- DTXCID90125039
-
- MDL: MFCD02179410
- Piscine à noyau: 1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
- La clé Inchi: HOSGXJWQVBHGLT-UHFFFAOYSA-N
- Sourire: O=C1C([H])([H])C([H])([H])C2C([H])=C(C([H])=C([H])C=2N1[H])O[H]
Propriétés calculées
- Qualité précise: 163.063329g/mol
- Charge de surface: 0
- XLogP3: 0.7
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 0
- Masse isotopique unique: 163.063329g/mol
- Masse isotopique unique: 163.063329g/mol
- Surface topologique des pôles: 49.3Ų
- Comptage des atomes lourds: 12
- Complexité: 193
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: 24
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.282
- Point de fusion: 236-240 °C
- Point d'ébullition: 424.5°C at 760 mmHg
- Point d'éclair: 210.5℃
- Indice de réfraction: 1.604
- Le PSA: 49.33000
- Le LogP: 1.41490
- Solubilité: Pas encore déterminé
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Sealed in dry,Room Temperature
- Durée de la sécurité:S26
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one Données douanières
- Code HS:2932999099
- Données douanières:
Code douanier chinois:
2933790090Résumé:
2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
AstaTech | 69153-25/G |
6-HYDROXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE |
54197-66-9 | 97% | 25g |
$29 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052137-25g |
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
54197-66-9 | 98% | 25g |
¥46.00 | 2024-05-09 | |
Enamine | EN300-27032-0.1g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
54197-66-9 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-27032-5.0g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
54197-66-9 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-27032-0.5g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
54197-66-9 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Enamine | EN300-27032-2.5g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
54197-66-9 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002022-5g |
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
54197-66-9 | >97% | 5g |
¥25.00 | 2024-07-09 | |
eNovation Chemicals LLC | D388439-100g |
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
54197-66-9 | 97% | 100g |
$185 | 2024-05-24 | |
eNovation Chemicals LLC | D388439-500g |
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
54197-66-9 | 97% | 500g |
$500 | 2024-05-24 | |
eNovation Chemicals LLC | D972230-100g |
6-HYDROXYL-3,4-DIHYDROCARBOSTYRIL |
54197-66-9 | 97% | 100g |
$200 | 2024-06-05 |
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one Littérature connexe
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
54197-66-9 (6-Hydroxy-3,4-dihydro-1H-quinoline-2-one) Produits connexes
- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))
- 87-17-2(Salicylanilide)
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 92-77-3(Naphtol AS)
- 22246-17-9(7-Methoxy-3,4-dihydroquinolin-2(1H)-one)
- 22246-18-0(3,4-Dihydro-7-hydroxyquinoline-2(1H)-one)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
- 59-48-3(Oxindole)
- 92-15-9(o-Acetoacetanisidide)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:54197-66-9)6-Hydroxy-2(1H)-3,4-dihydroquinolinone

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête